molecular formula C9H11ClFN B1426107 1-(3-Chloro-5-fluorophenyl)propan-1-amine CAS No. 1270493-39-4

1-(3-Chloro-5-fluorophenyl)propan-1-amine

Cat. No. B1426107
M. Wt: 187.64 g/mol
InChI Key: BXGVCIZTMHDUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amines like “1-(3-Chloro-5-fluorophenyl)propan-1-amine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines can be achieved through various methods. One common method is the reductive amination of a ketone or aldehyde. Another method is the reaction of an alkyl halide with ammonia or an amine .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or carbon-containing groups. The nitrogen atom has a lone pair of electrons, which makes amines basic and nucleophilic .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form ammonium salts. They can also act as nucleophiles in substitution reactions or be acylated with acid chlorides or anhydrides .


Physical And Chemical Properties Analysis

Amines generally have strong, often unpleasant odors. They can engage in hydrogen bonding, which affects their boiling points and solubility. The basicity of amines varies depending on the nature of the substituents attached to the nitrogen .

Scientific Research Applications

Synthesis and Structural Properties

  • The compound 1-(3-Chloro-5-fluorophenyl)propan-1-amine exhibits intriguing chemical behavior when reacted with chloral and substituted anilines, leading to the formation of various products such as N-formyl compounds and N-arylaminoalcohols, dependent on the type of amine and the reaction conditions. Detailed spectroscopic analysis and ab initio calculations provide insight into the conformation of these products, highlighting the compound's versatility in synthetic organic chemistry (Issac & Tierney, 1996).

Environmental Applications

  • Amine-containing compounds, such as 1-(3-Chloro-5-fluorophenyl)propan-1-amine, have been recognized for their effectiveness in the removal of persistent contaminants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The critical analysis of amine-functionalized sorbents reveals that their efficiency in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, offering promising alternatives for water treatment (Ateia et al., 2019).

Biomedical Applications

  • Novel fluorescence emission properties have been observed in nitrogen-containing organic compounds like 1-(3-Chloro-5-fluorophenyl)propan-1-amine, especially in poly(amido amine) dendrimers and similar structures. These compounds exhibit unique fluorescence properties that vary with experimental conditions, presenting potential applications in the biomedical field due to their biocompatibility and biomimetic properties (Wang Shao-fei, 2011).

Catalysis and Material Science

  • The reductive amination process, which involves compounds like 1-(3-Chloro-5-fluorophenyl)propan-1-amine, is crucial in amine synthesis. This process has seen significant advancements with the use of catalysts based on earth-abundant metals, particularly in the development of nanostructured heterogeneous catalysts. These advancements highlight the compound's role in the synthesis of primary, secondary, and tertiary alkyl amines, which are key functional groups in numerous pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Adsorption and Decontamination

  • Chitosan-based sorbents, which can be modified with primary amine groups like in 1-(3-Chloro-5-fluorophenyl)propan-1-amine, have shown notable efficiency in removing both particulate and dissolved contaminants. The interactions of metal ions with these sorbents involve chelation on amine groups or electrostatic attraction on protonated amine groups. The versatility of chitosan and its structural parameters, such as the degree of deacetylation and crystallinity, significantly influence its performance in adsorption processes, showcasing potential applications in effluent decontamination and recovery of valuable metals (Guibal, 2004).

Safety And Hazards

Amines can be irritants and some are toxic. They should be handled with care, using appropriate personal protective equipment. They should be stored in a cool, well-ventilated area away from heat sources or sparks .

Future Directions

The study and application of amines is a broad and active area of research in chemistry. Future directions could include the development of new synthetic methods, the study of their biological activity, and their use in the development of new materials .

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGVCIZTMHDUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-fluorophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-5-fluorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-5-fluorophenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-5-fluorophenyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-5-fluorophenyl)propan-1-amine
Reactant of Route 5
1-(3-Chloro-5-fluorophenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-5-fluorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.